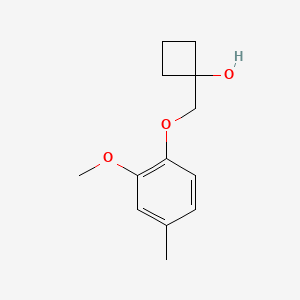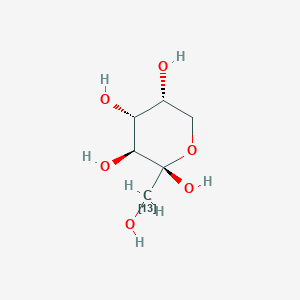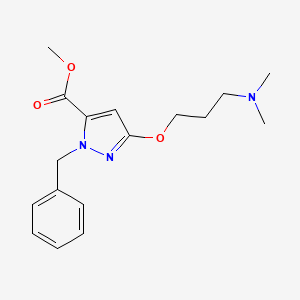
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol: is a chemical compound that features a cyclobutyl ring attached to a methanol group and a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol typically involves the following steps:
Formation of 4-Iodopyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent.
Cyclobutylation: The 4-iodopyrazole is then reacted with cyclobutylmethanol under basic conditions to form the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The methanol group can be oxidized to an aldehyde or carboxylic acid, and reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be employed.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for (1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyrazole ring may play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutyl and methanol groups may also contribute to the compound’s overall effect by affecting its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodopyrazole: Shares the pyrazole ring with iodine substitution.
Cyclobutylmethanol: Contains the cyclobutyl ring and methanol group.
(1-(4-Bromo-1H-pyrazol-1-yl)cyclobutyl)methanol: Similar structure with bromine instead of iodine.
Uniqueness
(1-(4-Iodo-1H-pyrazol-1-yl)cyclobutyl)methanol is unique due to the combination of the cyclobutyl ring, methanol group, and iodinated pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C8H11IN2O |
|---|---|
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
[1-(4-iodopyrazol-1-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-10-11(5-7)8(6-12)2-1-3-8/h4-5,12H,1-3,6H2 |
InChI-Schlüssel |
ZVVFJYDWGZWMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


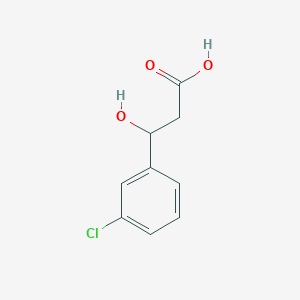
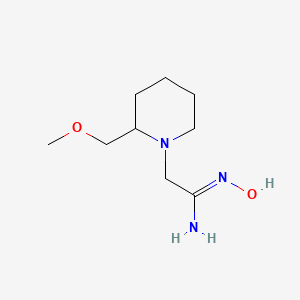
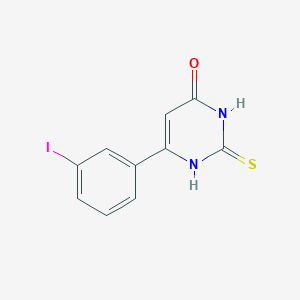
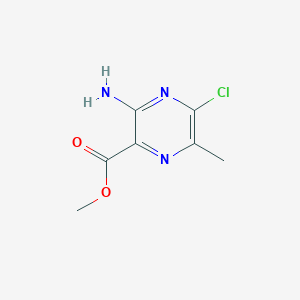
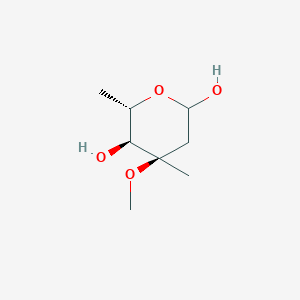
![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
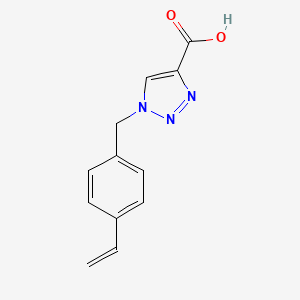
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)

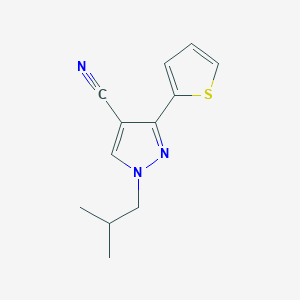
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)
